molecular formula C12H10N4O B7545595 N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide

N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide

Cat. No. B7545595
M. Wt: 226.23 g/mol
InChI Key: AYGWKHGRWPAKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide, also known as propargyl-1,2,4-triazole-3-carboxamide (PTAC), is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Mechanism of Action

The exact mechanism of action of PTAC is still under investigation, but it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. PTAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, as well as to exhibit antibacterial and antiviral activities by disrupting the cell membrane and inhibiting viral replication.
Biochemical and physiological effects:
PTAC has been shown to have a low toxicity profile and minimal side effects, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a high affinity for certain receptors in the body, including the adenosine receptor, which is involved in various physiological processes such as inflammation, pain, and sleep regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTAC is its ease of synthesis and purification, as well as its versatility as a building block for the synthesis of various compounds. However, its low solubility in water and some organic solvents may limit its use in certain applications, and further studies are needed to fully understand its mechanism of action and potential toxicity.

Future Directions

There are numerous future directions for the research and development of PTAC, including the synthesis of novel biologically active compounds, the development of metal-based catalysts for organic transformations, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its interactions with other compounds and proteins in the body.

Synthesis Methods

PTAC can be synthesized through a simple and efficient method involving the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with propargylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product can then be purified through recrystallization or chromatographic techniques.

Scientific Research Applications

PTAC has been extensively investigated for its potential as a versatile building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and antiviral agents. It has also been used as a ligand for the development of metal-based catalysts for organic transformations and as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-2-7-14-12(17)10-3-5-11(6-4-10)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGWKHGRWPAKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide

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